Calcium Channel Antagonism: 41-Fold Lower Potency than Parent Diltiazem
In a direct comparative study using hamster aorta preparations depolarized with KCl, O-desmethyl diltiazem (compound 22) exhibited an IC50 of 40.4 ± 15.4 µM, representing a 41-fold decrease in potency relative to the parent drug diltiazem (IC50 = 0.98 ± 0.47 µM) [1]. This places O-desmethyl diltiazem as the least potent among the studied metabolites, with an IC50 approximately 2-fold higher than that of the N,O-didemethylated metabolite (compound 21, IC50 = 112.2 ± 33.2 µM) and significantly less active than deacetyl diltiazem (compound 26, IC50 = 20.2 ± 10.5 µM) [1].
| Evidence Dimension | Ca2+ antagonistic activity (IC50) |
|---|---|
| Target Compound Data | 40.4 ± 15.4 µM |
| Comparator Or Baseline | Diltiazem: 0.98 ± 0.47 µM; N,O-Didemethylated metabolite (21): 112.2 ± 33.2 µM; Deacetyl diltiazem (26): 20.2 ± 10.5 µM |
| Quantified Difference | 41-fold lower potency vs. diltiazem; approximately 2-fold lower vs. compound 21; 2-fold lower vs. compound 26 |
| Conditions | Hamster aorta preparations depolarized with KCl |
Why This Matters
This data is critical for procurement decisions in pharmacology studies, as it confirms O-desmethyl diltiazem is not a functionally equivalent substitute for diltiazem or other metabolites, and its distinct low potency profile is essential for accurate structure-activity relationship (SAR) analysis.
- [1] Li, R., Farmer, P. S., Wang, J., Boyd, R. K., Cameron, T. S., Quilliam, M. A., ... & Yeung, P. K. (1992). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 35(17), 3246-3253. View Source
